molecular formula C9H14N4 B11911129 1-(Pyrazin-2-ylmethyl)pyrrolidin-3-amine

1-(Pyrazin-2-ylmethyl)pyrrolidin-3-amine

Cat. No.: B11911129
M. Wt: 178.23 g/mol
InChI Key: XWLBIRJIQNGRKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyrazin-2-ylmethyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrazin-2-ylmethyl)pyrrolidin-3-amine typically involves the reaction of pyrazine derivatives with pyrrolidine. One common method includes the nucleophilic substitution of a halogenated pyrazine with pyrrolidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrazin-2-ylmethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyrazine derivatives .

Scientific Research Applications

1-(Pyrazin-2-ylmethyl)pyrrolidin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyrazin-2-ylmethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The pyrazine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolizines share structural similarities.

    Pyrazine derivatives: Compounds such as pyrazinamide and pyrazine-2-carboxamide are structurally related.

Uniqueness: 1-(Pyrazin-2-ylmethyl)pyrrolidin-3-amine is unique due to the combination of the pyrazine and pyrrolidine rings, which may confer distinct biological activities not observed in other similar compounds .

Properties

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

1-(pyrazin-2-ylmethyl)pyrrolidin-3-amine

InChI

InChI=1S/C9H14N4/c10-8-1-4-13(6-8)7-9-5-11-2-3-12-9/h2-3,5,8H,1,4,6-7,10H2

InChI Key

XWLBIRJIQNGRKN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)CC2=NC=CN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.